5-Benzyl-6-hydroxy-2-imino-2,3-dihydro-1H-pyrimidin-4-one
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Overview
Description
4(1H)-Pyrimidinone, 2-amino-6-hydroxy-5-(phenylmethyl)- (9CI) is a complex organic compound belonging to the pyrimidinone family This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-amino-6-hydroxy-5-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-amino-6-hydroxy-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-amino-6-hydroxy-5-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-6-hydroxy-5-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-hydroxy-5-methylpyrimidine
- 4-Amino-5-hydroxymethyl-2-methylpyrimidine
- 2-Amino-6-hydroxy-5-(1-hydroxy-2,2,2-trichloroethyl)-4-methylpyrimidine
Uniqueness
4(1H)-Pyrimidinone, 2-amino-6-hydroxy-5-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidinone derivatives and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-amino-5-benzyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c12-11-13-9(15)8(10(16)14-11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15,16) |
InChI Key |
FSAGDQVZPWYTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(NC2=O)N)O |
Origin of Product |
United States |
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